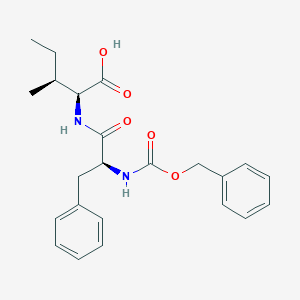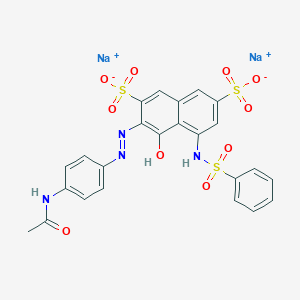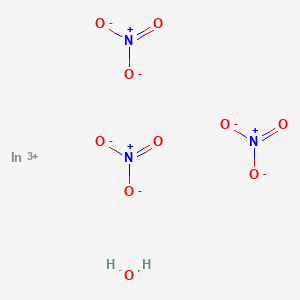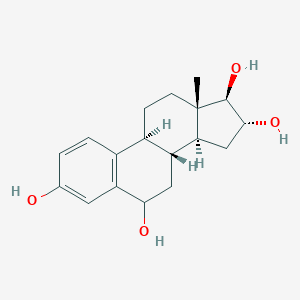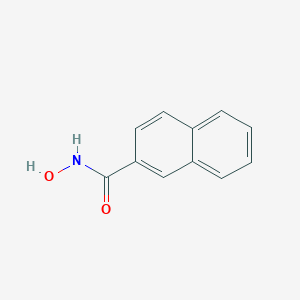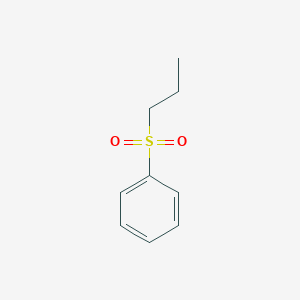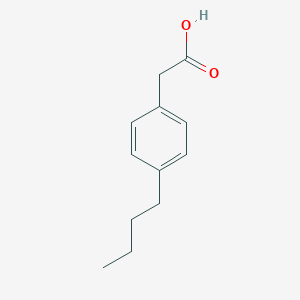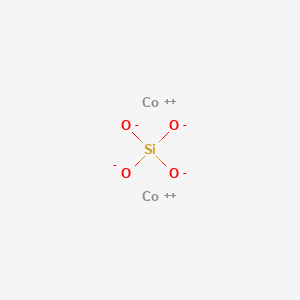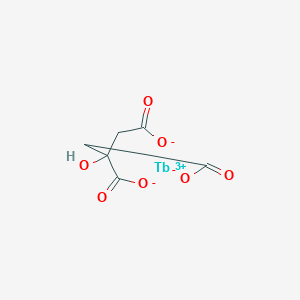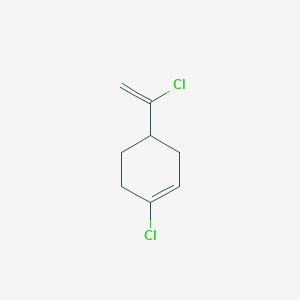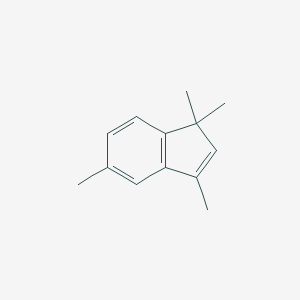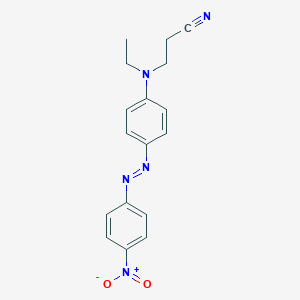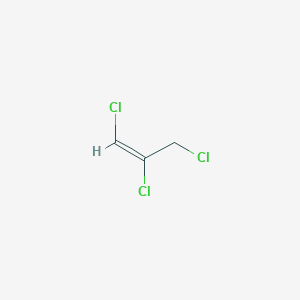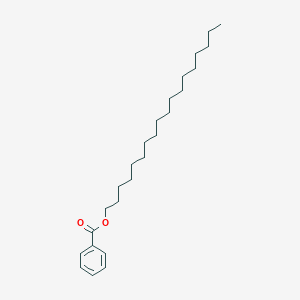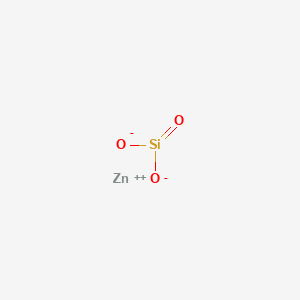
ZINC METASILICATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZINC METASILICATE, also known as zinc silicate, is a compound that combines zinc and silicic acid. It is commonly found in nature as the mineral willemite. This compound is known for its unique properties, including its ability to fluoresce under ultraviolet light, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: ZINC METASILICATE can be synthesized through several methods. One common method involves the reaction of zinc oxide with silicic acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{ZnO} + \text{H}_4\text{SiO}_4 \rightarrow \text{Zn}_2\text{SiO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, silicic acid, zinc salt is often produced through a precipitation method. This involves dissolving zinc salts, such as zinc sulfate, in water and then adding a solution of sodium silicate. The resulting precipitate is filtered, washed, and dried to obtain the final product. The reaction can be represented as: [ \text{ZnSO}_4 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Zn}_2\text{SiO}_4 + \text{Na}_2\text{SO}_4 ]
Chemical Reactions Analysis
Types of Reactions: ZINC METASILICATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and silicon dioxide.
Reduction: Under certain conditions, it can be reduced to elemental zinc and silicon.
Substitution: It can participate in substitution reactions where the zinc or silicon atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide at high temperatures.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Can occur in the presence of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and silicon dioxide (SiO2).
Reduction: Elemental zinc (Zn) and silicon (Si).
Substitution: Various substituted zinc or silicon compounds, depending on the reactants used.
Scientific Research Applications
ZINC METASILICATE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Studied for its potential role in biological systems, particularly in bone formation and repair.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive glasses for bone regeneration.
Industry: Utilized in the production of phosphorescent materials, ceramics, and as a corrosion-resistant coating.
Mechanism of Action
The mechanism by which silicic acid, zinc salt exerts its effects is primarily through its interaction with biological molecules and its ability to form stable complexes. In biological systems, it can interact with proteins and enzymes, influencing their activity and stability. In industrial applications, its ability to form a protective layer on surfaces helps prevent corrosion and degradation.
Comparison with Similar Compounds
Zinc oxide (ZnO): A widely used compound with similar properties but lacks the silicate component.
Silicon dioxide (SiO2): Another similar compound, primarily used for its silica content.
Zinc sulfate (ZnSO4): A zinc compound used in various applications but does not contain silicic acid.
Uniqueness: ZINC METASILICATE is unique due to its combination of zinc and silicic acid, providing properties from both components. This makes it particularly useful in applications requiring both zinc’s reactivity and silicic acid’s stability.
Properties
CAS No. |
11126-29-7 |
|---|---|
Molecular Formula |
O3SiZn |
Molecular Weight |
141.5 g/mol |
IUPAC Name |
zinc;dioxido(oxo)silane |
InChI |
InChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2 |
InChI Key |
XSMMCTCMFDWXIX-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Zn+2] |
Canonical SMILES |
[O-][Si](=O)[O-].[Zn+2] |
| 13814-85-2 13597-65-4 11126-29-7 |
|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


